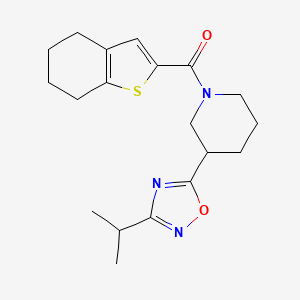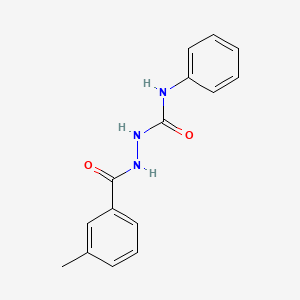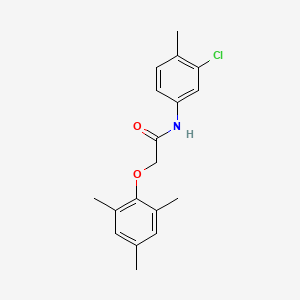![molecular formula C15H16Cl2N2O3 B5685855 8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCDMA, and its chemical structure consists of a spirocyclic ring system with an oxazine ring and a diazepane ring.
Mécanisme D'action
The mechanism of action of DCDMA is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. DCDMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a target for many anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
DCDMA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCDMA exhibits antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In vivo studies have demonstrated that DCDMA has anxiolytic and sedative effects in mice. It has also been shown to improve memory and cognitive function in rats with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DCDMA is its ease of synthesis, which allows for the preparation of large quantities of the compound. It also has a relatively low toxicity, making it suitable for use in various biological assays.
One of the limitations of DCDMA is its limited solubility in water, which can hinder its use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DCDMA. One direction is the development of DCDMA-based materials with improved properties for various applications, such as drug delivery and sensing. Another direction is the investigation of the mechanism of action of DCDMA and its interaction with various biological targets. Additionally, the development of more potent and selective DCDMA derivatives for use in medicinal chemistry and catalysis is an area of potential research.
Méthodes De Synthèse
The synthesis of DCDMA involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 1-amino-3,8-diazaspiro[4.5]decan-2-one in the presence of a base, such as triethylamine. The reaction results in the formation of DCDMA as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
DCDMA has shown potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCDMA has been studied for its antibacterial and antifungal activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, DCDMA has been utilized for the synthesis of novel polymers and materials with improved mechanical and thermal properties. It has also been used as a building block for the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In catalysis, DCDMA has been studied as a catalyst for various organic transformations, such as the synthesis of cyclic carbonates and epoxides. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing.
Propriétés
IUPAC Name |
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-11(16)6-10(7-12(9)17)13(20)19-4-2-15(3-5-19)8-18-14(21)22-15/h6-7H,2-5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGRUIYNUJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CNC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)

![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)

![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)